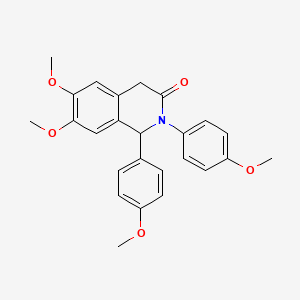![molecular formula C16H18N2O3S2 B5153623 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5153623.png)
2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide, also known as MSEA, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylurea compounds and has been studied for its potential therapeutic applications.
作用機序
The mechanism of action of 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme sulfonylurea receptor 1 (SUR1). This results in the activation of ATP-sensitive potassium channels, leading to the release of insulin and glucose uptake in the body.
Biochemical and physiological effects:
2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been shown to have various biochemical and physiological effects. It has been demonstrated to decrease blood glucose levels and improve insulin sensitivity in animal models of diabetes. 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has also been shown to induce apoptosis in cancer cells and reduce inflammation in models of inflammatory diseases.
実験室実験の利点と制限
2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has several advantages for use in laboratory experiments. It is stable and easy to synthesize, making it readily available for use in research. However, it also has some limitations. 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide is relatively insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been shown to exhibit some toxicity at high doses, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease. 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been shown to improve cognitive function in animal models of the disease, and further research is needed to explore its potential therapeutic benefits in humans. Additionally, 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been investigated for its potential use in the treatment of cancer, and further studies are needed to determine its efficacy in different types of cancer. Finally, 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has also been studied for its potential use in the treatment of inflammatory diseases, and future research may focus on its mechanism of action and potential therapeutic benefits in humans.
In conclusion, 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidiabetic, anticancer, and anti-inflammatory properties, and has been investigated for its potential use in the treatment of neurological disorders. While there are some limitations to its use in laboratory experiments, 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has several advantages and holds promise for future research in various fields.
合成法
The synthesis of 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide involves the reaction of 2-aminobenzamide with methylsulfonyl chloride and phenylthioacetic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The resulting product is then purified using chromatography techniques.
科学的研究の応用
2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit antidiabetic, anticancer, and anti-inflammatory properties. 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
2-(methanesulfonamido)-N-(2-phenylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-23(20,21)18-15-10-6-5-9-14(15)16(19)17-11-12-22-13-7-3-2-4-8-13/h2-10,18H,11-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNUACIUUWHPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NCCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198745 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

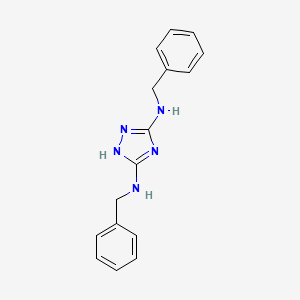
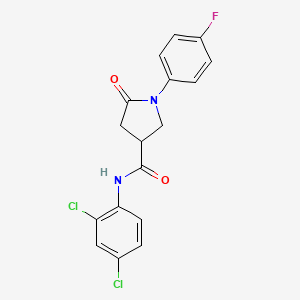
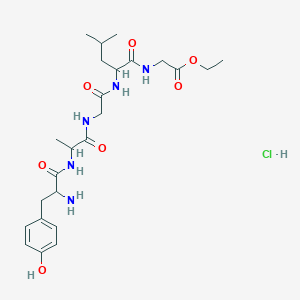
![5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B5153559.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5153569.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B5153584.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide](/img/structure/B5153589.png)
![1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5153596.png)
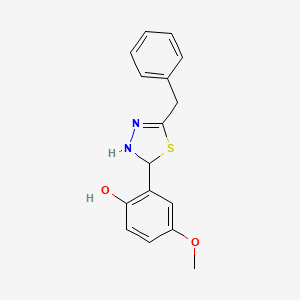
![N-(4-methoxyphenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5153606.png)
![2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153616.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5153618.png)
![1-(3,5-dimethylphenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5153631.png)
